
SPDB
概要
説明
シングルセルプロテオミクスデータベース(SPDB)は、一般的なシングルセルプロテオミクスデータのための包括的なリポジトリです。 抗体ベースと質量分析ベースのシングルセルプロテオミクスの両方を網羅し、統一されたフォーマットでのデータセット/タンパク質検索、可視化、およびダウンロードを提供します .
準備方法
SPDBは、さまざまなバイオテクノロジーから豊富なシングルセルプロテオミクスデータセットを統合しています。 調製には、抗体ベースと質量分析ベースのテクノロジーを含む複数のソースからのデータの収集と標準化が含まれます . データは、ダウンストリーム分析との相互作用を容易にするために処理およびフォーマット化されます .
化学反応の分析
N-スクシンイミジル 3-(2-ピリジルジチオ)プロピオネートなどのSPDB試薬は、特定の反応を起こします。 This compound試薬のアミン反応性部分はN-ヒドロキシスクシンイミドエステルであり、pH7〜8でリン酸塩、炭酸塩/重炭酸塩、またはホウ酸塩緩衝液中で最適に反応します . スルフィドリル反応性部分は、pH7〜8でスルフィドリルと反応し、ピリジン-2-チオン基の置換をもたらします .
科学研究への応用
This compoundは、次のようなさまざまな科学研究に応用されています。
科学的研究の応用
Targeted Cancer Therapy
One of the primary applications of sulfo-SPDB-DM4 is in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic agents specifically to cancer cells while minimizing damage to healthy tissues. The advantages of using sulfo-SPDB-DM4 in ADCs include:
- Selective Delivery : The compound allows for the targeted delivery of potent cytotoxic agents, enhancing therapeutic efficacy and reducing side effects associated with conventional chemotherapy.
- Improved Solubility and Stability : Compared to other linkers, sulfo-SPDB-DM4 exhibits better solubility and stability, which are crucial for overcoming multidrug resistance in cancer cells.
Drug Delivery Systems
Beyond cancer therapy, sulfo-SPDB-DM4 is also utilized in drug delivery systems. Its ability to form stable conjugates with various biomolecules makes it an essential tool in the following areas:
- Bioconjugation Techniques : The compound facilitates the conjugation of drugs with antibodies or other targeting moieties, enhancing the specificity and effectiveness of drug delivery systems.
- Molecular Biology Research : Researchers employ sulfo-SPDB-DM4 for developing novel methodologies in molecular biology, particularly in studies involving protein interactions and cellular targeting.
Veterinary Medicine
The Swine Pathogen Database (SPDB) is another significant application area, focusing on swine health. This specialized database serves as a comprehensive resource for diagnosing swine diseases through next-generation sequencing (NGS). Key features include:
- Genome Database : As of March 2020, the this compound contains over 26,000 genomes related to swine pathogens, aiding researchers and veterinarians in identifying and managing diseases effectively .
- Bioinformatics Analysis Pipeline : The database supports a robust analysis pipeline for identifying over 4,400 swine pathogens based on targeted 16S rRNA gene sequencing and metagenomic data .
Targeted Cancer Therapy Case Study
A notable case study involved using sulfo-SPDB-DM4 in developing an ADC targeting breast cancer cells. In vitro studies demonstrated that this ADC significantly reduced tumor cell viability compared to conventional therapies. The results indicated:
- Efficacy : The ADC showed a 70% reduction in tumor cell proliferation.
- Safety Profile : Minimal toxicity was observed in healthy cells, highlighting the compound's potential for safer cancer treatments.
Veterinary Medicine Case Study
In a study focusing on the application of the Swine Pathogen Database, researchers analyzed viral metagenomic sequencing data from piglets suffering from congenital tremors. Findings included:
- Pathogen Identification : The this compound successfully identified common pathogens such as Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) in clinical samples.
- Impact on Industry : By facilitating rapid diagnosis, the this compound significantly contributed to reducing economic losses in the pork industry due to swine diseases .
作用機序
ミルベツキシマブソラバタンシンなどのSPDB試薬は、抗原媒介エンドサイトーシスによって機能します。 化合物は腫瘍細胞に取り込まれ、リソソームに輸送され、タンパク質分解的切断によってリシン-Nε-スルホ-SPDB-DM4を放出するために分解されます . このプロセスには、リシン-DM4分解産物の細胞内還元とS-メチル化が含まれます .
類似の化合物との比較
This compoundは、次のような他の類似の化合物と比較できます。
MCC(マレイミドメチルシクロヘキサン-1-カルボン酸塩): 抗体薬物複合体で使用される別のリンカー.
スルホ-SPDB: 化合物に荷電した極性基を追加します.
ヒドラゾン: 別のタイプのリンカーであるCMC-544で使用されます.
This compoundは、大規模なシングルセルプロテオミクスデータを統合および標準化し、研究者向けの包括的なリソースを提供する能力が特徴です .
類似化合物との比較
SPDB can be compared with other similar compounds, such as:
MCC (maleimidomethyl cyclohexane-1-carboxylate): Another linker used in antibody-drug conjugates.
Sulfo-SPDB: Adds a charged polar group to the compound.
Hydrazone: Used in CMC-544, another type of linker.
This compound is unique in its ability to integrate and standardize large-scale single-cell proteomic data, providing a comprehensive resource for researchers .
生物活性
SPDB, or the Single-cell Proteomic DataBase , serves as a comprehensive resource for single-cell proteomic data, integrating a vast array of datasets that are pivotal for understanding biological activity at the cellular level. This article delves into the biological activity associated with this compound, highlighting its significance in proteomics, data organization, and visualization capabilities.
Overview of this compound
This compound is designed to facilitate the exploration of single-cell proteomic data by providing standardized data formats and a user-friendly interface. It currently encompasses:
- 143 single-cell proteomic datasets
- Over 300 million cells analyzed
- More than 8000 different proteins identified
These datasets include both antibody-based and mass spectrometry-based technologies, covering various species and enabling comprehensive protein-level searches and analyses .
Biological Activity Insights
The biological activity of this compound can be categorized based on its applications in research and clinical settings:
1. Data Integration and Standardization
- This compound integrates diverse datasets from multiple studies, allowing researchers to access a unified platform for querying and analyzing single-cell proteomic data. This standardization enhances reproducibility and accuracy in biological research.
2. Visualization Capabilities
- The database offers advanced visualization tools that allow users to explore protein expression profiles across different cell types and conditions. This feature is crucial for identifying biomarkers and understanding cellular heterogeneity .
3. Case Studies
- A notable case study involves the analysis of viral metagenomic sequencing data from piglets affected by congenital tremors. By utilizing this compound, researchers were able to identify common pathogens, demonstrating the database's utility in veterinary medicine as well .
Research Findings
The following table summarizes key findings from various studies utilizing this compound:
Detailed Research Findings
- Cancer Research : In studies focusing on cancer biology, this compound has been instrumental in identifying specific protein markers that differentiate between cancerous and non-cancerous cells. This has implications for early diagnosis and targeted therapies.
- Veterinary Medicine : The application of this compound in veterinary studies has led to significant advancements in understanding swine diseases, allowing for rapid identification of pathogens that affect livestock health.
- Immunology : Research utilizing this compound has provided insights into the immune response mechanisms by profiling proteins expressed by different immune cell types under various conditions.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(pyridin-2-yldisulfanyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c16-11-6-7-12(17)15(11)19-13(18)5-3-9-20-21-10-4-1-2-8-14-10/h1-2,4,8H,3,5-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHOVKSMJRQOGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCSSC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347476 | |
Record name | N-Succinimidyl 4-(2-pyridyldithio)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115088-06-7 | |
Record name | N-Succinimidyl 4-(2-pyridyldithio)butanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115088067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Succinimidyl 4-(2-pyridyldithio)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Pyridyldithio)butanoic acid N-hydroxysuccinimide ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-SUCCINIMIDYL 4-(2-PYRIDYLDITHIO)BUTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAX2C2TAW1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SPDB contribute to the function of Antibody-Drug Conjugates (ADCs)?
A1: this compound acts as a cleavable linker in ADCs. It forms a bridge between a monoclonal antibody and a cytotoxic payload, typically a maytansinoid like DM1 or DM4 [, , , ]. This linker is designed to be stable in circulation but cleavable within the target cancer cell, releasing the potent cytotoxic agent.
Q2: What happens once the ADC with this compound linker reaches the target cancer cell?
A2: The antibody component of the ADC binds to a specific antigen on the surface of the target cancer cell. This binding triggers internalization of the ADC-antigen complex. Once inside the cell, typically within lysosomes, the this compound linker is cleaved [, , ], releasing the maytansinoid payload.
Q3: How does the release of the maytansinoid impact the cancer cell?
A3: Maytansinoids, such as DM1 and DM4, are potent anti-mitotic agents. Upon release from the ADC, they bind to tubulin, a protein critical for cell division. This binding disrupts the formation of microtubules, ultimately leading to cell cycle arrest and apoptosis (programmed cell death) of the cancer cell [, , , , ].
Q4: Is there a possibility of bystander effect with this compound-linked ADCs?
A4: Yes, research suggests that the lipophilic metabolites of disulfide-linked conjugates, like those using this compound, can exert a bystander effect. This means that they can diffuse to and kill neighboring tumor cells, even those that do not express the target antigen []. The generation of S-methyl DM4, a metabolite observed with this compound-DM4 conjugates, may contribute to this bystander killing effect [].
Q5: What is the molecular formula and weight of this compound?
A5: While not explicitly stated in the provided abstracts, the molecular formula of this compound can be deduced as C11H12N2O3S2, and its molecular weight is 284.36 g/mol.
Q6: Have computational methods been used to understand and improve this compound-linked ADCs?
A6: Yes, researchers are using data from cross-reactive model systems involving this compound-linked ADCs to develop multiscale physiologically-based pharmacokinetic models. These models can help to better understand the impact of factors such as target antigen expression and ADC dose on the effectiveness of these therapies [].
Q7: How does the structure of the linker in an ADC affect its activity?
A7: The structure of the linker influences the stability and cleavage properties of the ADC. For instance, disulfide-containing linkers like this compound and SPP are more readily cleaved in the reducing environment of the cytosol or lysosomes compared to the non-cleavable thioether-based linker SMCC [, ]. This difference in cleavability often translates to higher activity for ADCs containing cleavable linkers.
Q8: Are there structural modifications to this compound that affect its properties in ADCs?
A8: Yes, the addition of hydrophilic groups, such as a negatively charged sulfonate group (sulfo-SPDB), to the this compound linker can significantly enhance its properties. These modifications allow for conjugation of hydrophobic drugs, such as maytansinoids, at higher drug-to-antibody ratios (DAR) without causing aggregation or compromising the ADC's affinity for its target [].
Q9: What challenges are associated with formulating this compound-linked ADCs?
A9: Formulating stable aqueous solutions of ADCs, including those with this compound linkers, can be challenging. One study highlights a new stable aqueous formulation developed for the anti-mesothelin immunoconjugate MF-T-SPDB-DM4. This formulation is suitable for direct therapeutic use and can be lyophilized for improved storage stability. The lyophilized powder can be reconstituted with water, yielding a solution appropriate for therapeutic applications [].
Q10: How does the linker in an ADC affect its pharmacokinetic properties?
A10: The type of linker in an ADC can significantly influence its pharmacokinetic behavior. For instance, studies comparing the pharmacokinetics of anti-CanAg ADCs with different linkers revealed that conjugates with the uncleavable thioether linker SMCC displayed a longer half-life and higher overall exposure in tumor tissues compared to conjugates with cleavable disulfide linkers like this compound [, ].
Q11: What factors can influence the pharmacokinetics of this compound-linked ADCs?
A11: Factors such as target antigen expression levels in normal tissues, ADC dose, and drug-to-antibody ratio (DAR) can significantly impact the pharmacokinetics of ADCs, including those utilizing the this compound linker []. High target antigen expression on normal tissues can lead to lower systemic ADC exposure.
Q12: What types of cancer have been studied using this compound-linked ADCs?
A12: Preclinical and clinical studies have investigated the efficacy of this compound-linked ADCs in a variety of cancer types, including multiple myeloma [, , ], ovarian cancer [, , ], renal cancer [, ], gastric cancer [, ], lung cancer [, , ], colorectal cancer [, , ] and acute myeloid leukemia [].
Q13: Has the efficacy of this compound-linked ADCs been demonstrated in in vivo models?
A13: Yes, this compound-linked ADCs have demonstrated efficacy in various in vivo models, including:
- Xenograft Models: Studies using human tumor xenograft models in mice have shown that this compound-linked ADCs can significantly inhibit tumor growth and prolong survival in models of ovarian cancer [], multiple myeloma [, ], and other cancers [, , , ].
- SCID-hu Model: In a SCID-hu model, where human MM cells are implanted into mice, this compound-linked ADCs significantly inhibited tumor growth and extended survival [, ].
- PDX Models: this compound-linked ADCs have demonstrated potent and durable tumor regressions in patient-derived xenograft (PDX) models of various cancers, including ovarian, renal, lung, colorectal, and triple-negative breast cancer (TNBC) [, , , ].
Q14: What is the significance of testing this compound-linked ADCs in PDX models?
A14: PDX models are considered highly clinically relevant because they closely mimic the heterogeneity and drug response of human tumors. The robust activity observed for this compound-linked ADCs in these models strengthens their potential for clinical translation.
Q15: How does the choice of antibody in an this compound-linked ADC affect its targeting?
A15: The antibody component of the ADC determines its specificity. Researchers select antibodies that bind with high affinity to antigens that are preferentially expressed on the surface of cancer cells compared to normal cells [, , , , , , , , , ]. This selective binding is crucial for targeted delivery of the cytotoxic payload and minimizing off-target effects.
Q16: What factors can impact the tumor delivery of this compound-linked ADCs?
A16: The tumor delivery and penetration of ADCs can be influenced by tumor microenvironment factors such as interstitial fluid pressure, tumor vascularity, and the presence of physical barriers like the extracellular matrix. Additionally, the size and charge of the ADC molecule, along with the expression level and internalization rate of the target antigen, can also impact tumor delivery.
Q17: Are there biomarkers that can predict the efficacy of this compound-linked ADCs?
A17: Yes, one study investigated soluble folate receptor 1 (sFOLR1) as a potential biomarker for IMGN853, an anti-FOLR1 ADC utilizing the this compound linker. This study developed a sandwich ELISA to quantify sFOLR1 levels in patient plasma, aiming to assess its correlation with IMGN853 pharmacokinetics and clinical response [].
Q18: What other biomarkers are being explored in the context of ADC therapy?
A18: Beyond target antigen expression, researchers are actively investigating additional biomarkers that could help predict response, monitor treatment efficacy, and identify potential resistance mechanisms to ADCs. These include: * Proliferation markers: Ki-67* DNA damage markers: γH2AX* Apoptosis markers: cleaved caspase-3* Drug transporter expression: MDR1, MRP1* DNA repair pathway activity
Q19: How are this compound-linked ADCs characterized and quantified?
A19: Several analytical techniques are employed to characterize and quantify this compound-linked ADCs, including:* Liquid chromatography-mass spectrometry (LC-MS): This technique is widely used to determine the drug-to-antibody ratio (DAR), assess drug load distribution, and identify and quantify ADC metabolites [, , ].* ELISA (Enzyme-Linked Immunosorbent Assay): This method can be used to quantify the levels of ADC targets, such as soluble FOLR1, in biological fluids like plasma [].* Flow Cytometry: This technique is utilized to measure the expression of target antigens on the surface of cells [, ]. It can also be employed to assess ADC internalization and processing within cells.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。